molecular formula C8H16NNaO4S B6219175 sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate CAS No. 2751610-79-2

sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate

Cat. No.: B6219175
CAS No.: 2751610-79-2
M. Wt: 245.3
InChI Key:
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Description

Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a sulfinate group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfonates, reduced sulfinate derivatives, and substituted Boc-protected amines .

Mechanism of Action

The mechanism of action of sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves the reactivity of the Boc-protected amino group and the sulfinate group. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions at other sites. The sulfinate group can participate in various chemical transformations, including oxidation and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is unique due to the presence of both a Boc-protected amino group and a sulfinate group. This combination allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves the reaction of tert-butyl carbamate with propane-2-sulfinic acid, followed by treatment with sodium hydroxide to form the sodium salt of the desired compound.", "Starting Materials": [ "tert-butyl carbamate", "propane-2-sulfinic acid", "sodium hydroxide" ], "Reaction": [ "1. Dissolve tert-butyl carbamate in dry tetrahydrofuran (THF) and add propane-2-sulfinic acid under nitrogen atmosphere.", "2. Stir the reaction mixture at room temperature for 24 hours.", "3. Add sodium hydroxide to the reaction mixture and stir for an additional 2 hours.", "4. Filter the resulting mixture and wash the solid with water.", "5. Dry the solid under vacuum to obtain the sodium salt of 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate." ] }

CAS No.

2751610-79-2

Molecular Formula

C8H16NNaO4S

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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